molecular formula C20H18Cl2N4O2S B4558466 2-{[4-ALLYL-5-(3,4-DICHLOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(4-METHOXYPHENYL)ACETAMIDE

2-{[4-ALLYL-5-(3,4-DICHLOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(4-METHOXYPHENYL)ACETAMIDE

Cat. No.: B4558466
M. Wt: 449.4 g/mol
InChI Key: LSLVFBNUHJWXAG-UHFFFAOYSA-N
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Description

2-{[4-Allyl-5-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide is a complex organic compound characterized by its unique triazole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-Allyl-5-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide typically involves multiple steps. The process begins with the preparation of the triazole ring, followed by the introduction of the allyl and dichlorophenyl groups. The final step involves the attachment of the sulfanyl and methoxyphenyl groups to form the complete compound. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the successful synthesis of the compound .

Industrial Production Methods

Industrial production methods for this compound are designed to be efficient and scalable. These methods often involve the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and high yields. The preparation method is simple and easy to implement, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-{[4-Allyl-5-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents. The reactions typically occur under mild conditions, often at room temperature and atmospheric pressure .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce corresponding alcohols or amines .

Scientific Research Applications

2-{[4-Allyl-5-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[4-Allyl-5-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{[4-Allyl-5-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide apart is its unique combination of functional groups and the triazole ring, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[[5-(3,4-dichlorophenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18Cl2N4O2S/c1-3-10-26-19(13-4-9-16(21)17(22)11-13)24-25-20(26)29-12-18(27)23-14-5-7-15(28-2)8-6-14/h3-9,11H,1,10,12H2,2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSLVFBNUHJWXAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2CC=C)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18Cl2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[4-ALLYL-5-(3,4-DICHLOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(4-METHOXYPHENYL)ACETAMIDE
Reactant of Route 2
Reactant of Route 2
2-{[4-ALLYL-5-(3,4-DICHLOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(4-METHOXYPHENYL)ACETAMIDE
Reactant of Route 3
Reactant of Route 3
2-{[4-ALLYL-5-(3,4-DICHLOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(4-METHOXYPHENYL)ACETAMIDE
Reactant of Route 4
Reactant of Route 4
2-{[4-ALLYL-5-(3,4-DICHLOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(4-METHOXYPHENYL)ACETAMIDE
Reactant of Route 5
Reactant of Route 5
2-{[4-ALLYL-5-(3,4-DICHLOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(4-METHOXYPHENYL)ACETAMIDE

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